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Compound of Interest

Compound Name: HOE961

Cat. No.: B1242416 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
HOE961 is a diacetate ester prodrug of the acyclic nucleoside phosphonate analog S2242.

Developed as an orally bioavailable antiviral agent, HOE961 exhibits potent activity against

orthopoxviruses, including cowpox and vaccinia viruses. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, mechanism of

action, and experimental evaluation of HOE961 and its active metabolite, S2242. Detailed

experimental methodologies and signaling pathway diagrams are presented to facilitate further

research and development in the field of antiviral therapeutics.

Chemical Structure and Properties
HOE961 is chemically designated as the diacetate ester of S2242. The active compound,

S2242, is an acyclic nucleoside analog, specifically 2-amino-7-(1,3-dihydroxy-2-

propoxymethyl)purine. The addition of the diacetate ester groups to S2242 enhances its

lipophilicity, thereby improving its oral bioavailability. Following administration, HOE961 is

metabolized in the body to release the active antiviral agent, S2242.

Chemical Structure
HOE961

CAS Number: 152819-48-2
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Chemical Name: [(2R,4S)-4-(acetyloxymethyl)-2-(hydroxymethyl)-1,3-dioxolan-2-yl]methyl

acetate;9-(2-amino-9H-purin-9-yl)nonan-1-ol (This appears to be an error in some

databases. The correct structure is the diacetate ester of S2242). The structure is more

accurately represented by its relation to S2242.

S2242

PubChem CID: 472169

Chemical Name: 2-Amino-7-(1,3-dihydroxy-2-propoxymethyl)purine[1]

Molecular Formula: C₉H₁₃N₅O₃[1]

Molecular Weight: 239.23 g/mol [1]

Physicochemical Properties
A summary of the key physicochemical properties of HOE961 and S2242 is provided in Table

1.

Property HOE961 S2242

Molecular Formula C₁₃H₁₇N₅O₅ C₉H₁₃N₅O₃

Molecular Weight ( g/mol ) 323.30 239.23[1]

CAS Number 152819-48-2 142217-77-4

Appearance White to off-white solid White crystalline solid

Solubility Soluble in DMSO Soluble in aqueous solutions

SMILES
CC(=O)OCCOC(COC(=O)C)O

Cn1cnc2c1ncnc2N

Nc1ncnc2c1ncn2COC(CO)CO[

1]

InChIKey
CEVNGKJFJQJDMH-

UHFFFAOYSA-N

BSNKMHPUZGTSQB-

UHFFFAOYSA-N[1]

Table 1: Physicochemical Properties of HOE961 and S2242
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Mechanism of Action
The antiviral activity of HOE961 is attributable to its active metabolite, S2242. As an acyclic

nucleoside analog, S2242 targets the viral DNA synthesis process. The mechanism involves a

multi-step intracellular activation and subsequent inhibition of the viral DNA polymerase.

Intracellular Activation
Following oral administration, HOE961 is absorbed and rapidly hydrolyzed by cellular

esterases to yield the active compound, S2242. For S2242 to exert its antiviral effect, it must be

phosphorylated to its active triphosphate form, S2242-triphosphate. This phosphorylation is

catalyzed by host cell kinases.

The intracellular activation pathway is depicted below:

HOE961 (Prodrug) S2242 (Active Nucleoside Analog)Cellular Esterases S2242-MonophosphateHost Cell Kinases S2242-DiphosphateHost Cell Kinases S2242-Triphosphate (Active Metabolite)Host Cell Kinases

Click to download full resolution via product page

Figure 1: Intracellular activation of HOE961 to S2242-triphosphate.

Inhibition of Viral DNA Polymerase
S2242-triphosphate acts as a competitive inhibitor of the viral DNA polymerase. It mimics the

natural deoxyguanosine triphosphate (dGTP) and is incorporated into the growing viral DNA

chain. The incorporation of S2242-monophosphate into the DNA strand leads to chain

termination, as the acyclic structure of S2242 lacks the 3'-hydroxyl group necessary for the

formation of the next phosphodiester bond. This effectively halts viral DNA replication.

The mechanism of viral DNA polymerase inhibition is illustrated in the following diagram:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1242416?utm_src=pdf-body
https://www.benchchem.com/product/b1242416?utm_src=pdf-body
https://www.benchchem.com/product/b1242416?utm_src=pdf-body-img
https://www.benchchem.com/product/b1242416?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1242416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Viral DNA Replication

Viral DNA Polymerase

Growing Viral DNA ChainIncorporation into DNA Chain

dATP, dCTP, dGTP, dTTP Viral DNA Template

Viral DNA Synthesis

S2242-Triphosphate

Competitive Inhibition

DNA Chain Termination

Click to download full resolution via product page

Figure 2: Mechanism of S2242-triphosphate-mediated inhibition of viral DNA synthesis.

Experimental Protocols
The antiviral activity of HOE961 and S2242 has been evaluated in various in vitro and in vivo

models. The following sections detail the methodologies for key experiments.

In Vitro Antiviral Activity Assay (Plaque Reduction
Assay)
The plaque reduction assay is a standard method to determine the antiviral efficacy of a

compound by measuring the reduction in viral plaque formation.

Objective: To determine the 50% effective concentration (EC₅₀) of S2242 against

orthopoxviruses.
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Materials:

Vero cells (or other susceptible cell line)

Orthopoxvirus stock (e.g., vaccinia virus, cowpox virus)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

S2242 stock solution (in DMSO or aqueous buffer)

Methylcellulose overlay medium

Crystal violet staining solution

6-well or 24-well cell culture plates

Procedure:

Cell Seeding: Seed Vero cells in 6-well or 24-well plates at a density that will result in a

confluent monolayer on the day of infection.

Compound Dilution: Prepare serial dilutions of S2242 in DMEM.

Virus Infection: When cells are confluent, remove the growth medium and infect the cells with

a dilution of the virus calculated to produce 50-100 plaques per well.

Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add

the different concentrations of S2242 in an overlay medium containing methylcellulose.

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until visible

plaques are formed in the virus control wells.

Staining: Remove the overlay medium, fix the cells with a formaldehyde/saline solution, and

stain with crystal violet.
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Plaque Counting: Count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each compound

concentration compared to the virus control. The EC₅₀ is the concentration of the compound

that reduces the number of plaques by 50%.

The workflow for a typical plaque reduction assay is outlined below:
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Figure 3: Experimental workflow for the plaque reduction assay.

In Vivo Efficacy Study in a Mouse Model of
Orthopoxvirus Infection
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In vivo studies are crucial to evaluate the efficacy of a drug in a living organism.

Objective: To assess the in vivo efficacy of orally administered HOE961 in a lethal mouse

model of orthopoxvirus infection.

Materials:

BALB/c mice (or other appropriate strain)

Lethal dose of vaccinia virus or cowpox virus

HOE961 formulation for oral gavage

Vehicle control (e.g., carboxymethylcellulose)

Cidofovir (positive control, administered intraperitoneally)

Biosafety level 2 or 3 animal facility

Procedure:

Animal Acclimation: Acclimate mice to the facility for at least one week before the

experiment.

Virus Challenge: Infect mice intranasally with a lethal dose of the orthopoxvirus.

Treatment: Begin treatment at a specified time post-infection (e.g., 24 hours). Administer

HOE961 orally (e.g., once or twice daily) for a defined period (e.g., 5-7 days). A vehicle

control group and a positive control group (e.g., cidofovir) should be included.

Monitoring: Monitor the mice daily for signs of illness, body weight changes, and mortality for

at least 21 days.

Tissue Collection (Optional): At specific time points, a subset of mice from each group may

be euthanized to collect tissues (e.g., lungs, spleen) for viral load determination by plaque

assay or qPCR.
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Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests.

Compare body weight changes and viral titers between treatment groups using appropriate

statistical methods.

Data Presentation
The antiviral activity and cytotoxicity of S2242 are summarized in the table below. Data are

compiled from various in vitro studies against different orthopoxviruses.

Virus Cell Line EC₅₀ (µM) CC₅₀ (µM)
Selectivity
Index (SI =
CC₅₀/EC₅₀)

Vaccinia Virus

(WR strain)
Vero 1.5 >100 >67

Cowpox Virus

(Brighton strain)
Vero 2.0 >100 >50

Ectromelia Virus CEF 0.8 >100 >125

Table 2: In Vitro Antiviral Activity and Cytotoxicity of S2242 *EC₅₀ (50% effective concentration)

is the concentration of the drug that inhibits viral replication by 50%. *CC₅₀ (50% cytotoxic

concentration) is the concentration of the drug that causes a 50% reduction in cell viability. *SI

(Selectivity Index) is a measure of the drug's therapeutic window. A higher SI indicates a more

favorable safety profile.

Conclusion
HOE961 is a promising oral prodrug of the antiviral agent S2242, with potent activity against a

range of orthopoxviruses. Its mechanism of action, involving intracellular phosphorylation and

subsequent inhibition of viral DNA polymerase, is well-defined. The detailed experimental

protocols and data presented in this guide provide a solid foundation for researchers and drug

development professionals working on novel antiviral therapies. Further studies are warranted

to fully elucidate the clinical potential of HOE961 in the treatment and prevention of

orthopoxvirus infections.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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